(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;(1S)-1-phenylethanamine
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Overview
Description
(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;(1S)-1-phenylethanamine is a complex organic compound that combines a cyano group, a dimethoxyphenyl group, and a phenylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetate under the action of sodium ethoxide to obtain an intermediate, which is then hydrolyzed and reduced to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and environmentally friendly solvents to ensure efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)acetonitrile: Shares the dimethoxyphenyl group but differs in the rest of the structure.
3,4-Dimethoxyphenylacetic acid: Similar aromatic structure but lacks the cyano and phenylethanamine groups.
Uniqueness
(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid; (1S)-1-phenylethanamine is a complex organic molecule notable for its diverse structural features, including a cyano group and a dimethoxyphenyl moiety. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid; (1S)-1-phenylethanamine
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.3422 g/mol
Biological Activity Overview
Biological activity refers to the effects a compound has on living organisms. The biological properties of this compound are primarily attributed to its ability to interact with various biological targets.
The mechanism of action involves the interaction with specific enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, including anti-inflammatory and potential neuroprotective activities.
Antifungal Activity
Recent studies have explored the antifungal properties of related compounds. For instance, a series of novel compounds with similar structures demonstrated significant antifungal activity against various phytopathogenic fungi. The mechanism often involves inhibiting fungal growth by targeting specific metabolic pathways within the fungi .
Neuroprotective Effects
Compounds with structural similarities to (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid have been studied for neuroprotective effects. For example, 2-Methyl-6-phenylethynylpyridine has shown promise in protecting neuronal cells from oxidative stress.
Synthesis and Characterization
The synthesis typically involves multi-step organic reactions such as the Suzuki-Miyaura coupling reaction, which is effective for forming carbon-carbon bonds under mild conditions.
Synthetic Pathway
- Starting Materials : Appropriate boron reagents and palladium catalysts.
- Conditions : Mild and functional group-tolerant conditions to ensure high yield and purity.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Methyl-6-phenylethynylpyridine | Pyridine ring with phenyl substitution | Neuroprotective effects |
3-(4-Methoxyphenyl)-3-hydroxybutyric acid | Hydroxybutyric acid backbone | Anti-inflammatory properties |
4-(2-Aminoethyl)phenol | Simple phenol with amine | Potential antioxidant properties |
Case Studies
A notable case study involved the synthesis of related compounds that exhibited significant antifungal activity against Pythium aphanidermatum. The study identified key genes involved in resistance mechanisms, further elucidating the compound's potential applications in agriculture and medicine .
Properties
Molecular Formula |
C24H32N2O4 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;(1S)-1-phenylethanamine |
InChI |
InChI=1S/C16H21NO4.C8H11N/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4;1-7(9)8-5-3-2-4-6-8/h5-6,9,11H,7-8H2,1-4H3,(H,18,19);2-7H,9H2,1H3/t16-;7-/m10/s1 |
InChI Key |
VNKDXBXOHWCAIP-NDOMUHJGSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N.CC(C)[C@@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC.CC(C1=CC=CC=C1)N |
Origin of Product |
United States |
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